methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
Description
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a heterocyclic compound featuring an imidazolidinone core modified with a thioxo (C=S) group at position 2, a 4-ethylphenyl substituent at position 3, and a methyl acetate ester at position 1 (Figure 1). This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8 predicted) and a molecular weight of 306.36 g/mol.
The compound’s biological activity remains underexplored in the literature, but its structural analogs demonstrate pesticidal, antifungal, and herbicidal properties . The 4-ethylphenyl group may enhance membrane permeability, while the thioxo moiety could influence binding to sulfur-containing enzymatic targets, such as cysteine proteases or thioredoxin reductases.
Properties
IUPAC Name |
methyl 2-[3-(4-ethylphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-10-4-6-11(7-5-10)16-12(17)8-15(14(16)20)9-13(18)19-2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQHYPGCSMBGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CN(C2=S)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the ethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazolidinyl ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Attributes of Selected Imidazolidinone/Imidazole Derivatives
Key Observations:
Substituent Effects :
- The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to the 4-bromophenyl group in compound 4a (), which may enhance bioavailability but reduce water solubility.
- The methyl acetate ester offers metabolic stability compared to ethyl esters (e.g., compound 4a), as methyl esters are generally hydrolyzed slower in vivo .
Biological Activity: Compound 4a () exhibits antifungal activity, attributed to the bromine atoms’ electron-withdrawing effects, which polarize the thioxo group for target binding. The target compound lacks halogens, suggesting divergent mechanisms. Imazamethabenz-methyl () inhibits acetolactate synthase (ALS) in plants, a trait linked to its imidazolinone core. The thioxo group in the target compound may confer alternative modes of action, such as redox modulation .
Synthetic Complexity: The benzothiophene-fused imidazole C1 () requires multi-step synthesis with hydrazine hydrate, highlighting the relative simplicity of the target compound’s imidazolidinone scaffold .
Biological Activity
Methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antibacterial properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-ethylphenyl derivatives with thioketones and acetic anhydride. The resulting compound features a thioxo imidazolidine structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing imidazolidine structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, one study evaluated the cytotoxic activity of several derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with similar structural motifs showed varying degrees of effectiveness:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3a | 87 ± 3.5 | 77 ± 3.3 |
| 3b | 86 ± 3.9 | 71 ± 3.6 |
| 3c | 92 ± 3.3 | 67 ± 4.1 |
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25-11.03 (μg/mL) | 7.76 (μg/mL) |
The compound 3d , which contains two phthalimide moieties, exhibited the highest cytotoxicity with an IC50 value of 29 μM against the HeLa cell line, indicating a promising potential for further development as an anticancer agent .
Antibacterial Activity
In addition to anticancer properties, the compound's structural characteristics suggest potential antibacterial activity. Compounds with similar thioxo-imidazolidine frameworks have been reported to exhibit significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Research has indicated that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within bacterial cells.
Case Studies
- Cytotoxicity Assessment : A comprehensive study evaluated multiple derivatives of thioxo-imidazolidines against both MCF-7 and HeLa cell lines. The findings highlighted that modifications in the substituents significantly influenced the cytotoxicity, pointing towards structure-activity relationships that could guide future drug design .
- Mechanistic Insights : Another investigation focused on the mechanism of action for similar thioxo compounds, suggesting that they may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Q & A
Q. Optimization Tips :
- Adjust molar ratios (e.g., 1:1.1 for limiting reagent vs. aldehyde) to minimize side reactions.
- Control pH (4–6) during condensation to stabilize reactive intermediates .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry, particularly for the thioxo group (δ 160–170 ppm for C=S) and ester carbonyl (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₅N₂O₃S: 291.08) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
-
Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa or MCF-7) and controls .
-
Structural Confirmation : Verify compound identity via NMR and XRD to rule out isomerism or impurities .
-
Comparative SAR Analysis :
Substituent Reported Activity Source 4-Ethylphenyl Moderate kinase inhibition 4-Methoxyphenyl Enhanced cytotoxicity Trifluoromethyl groups Improved metabolic stability
Advanced: What strategies are recommended for elucidating the mechanism of action in biochemical assays?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Focus on the thioxo group’s hydrogen-bonding potential .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylated lysine for HDACs) .
- Cellular Uptake Studies : Employ fluorescent analogs or radiolabeled derivatives to track sublocalization .
Advanced: How do structural modifications at specific positions influence the compound’s pharmacological profile?
Methodological Answer:
- 4-Ethylphenyl Group :
- Role : Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
- Modification : Replace with fluorophenyl to reduce CYP450 metabolism .
- Thioxo Group :
- Role : Critical for metal chelation (e.g., Zn²⁺ in HDACs). Oxidation to oxo derivatives diminishes activity .
- Ester Moiety :
- Hydrolysis : Convert to carboxylic acid derivatives in vivo for prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
